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molecular formula C14H17N3O2 B8634576 Ethyl 2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylate

Ethyl 2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylate

Cat. No. B8634576
M. Wt: 259.30 g/mol
InChI Key: FFBKTFQLMPKVMM-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Ethyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate (0.98 g, 4.00 mmol) prepared in the Step 38-1-5 was dissolved in methanol (100 ml), and acetic acid (1.00 ml) and a 37% formaldehyde aqueous solution (1.2 ml) were added thereto. Thereafter, sodium cyanoborohydride (0.57 g, 9.07 mmol) was added to the mixture, and the resulting mixture was stirred. After 30 minutes, the mixture was concentrated under a reduced pressure. Chloroform was added to the concentrate, and the resulting mixture was washed with a saturated sodium bicarbonate solution. The washed product was dried over anhydrous magnesium sulfate and concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (958 mg, 92%) as a light-brown powder.
Name
Ethyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[C:7]3[CH:13]=[CH:12][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][C:8]=3[N:9]=[C:2]12.[C:19](O)(=O)C.C=O.C([BH3-])#N.[Na+]>CO>[CH3:19][N:6]1[CH2:5][CH2:4][N:3]2[C:7]3[CH:13]=[CH:12][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][C:8]=3[N:9]=[C:2]2[CH2:1]1 |f:3.4|

Inputs

Step One
Name
Ethyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate
Quantity
0.98 g
Type
reactant
Smiles
C1C=2N(CCN1)C1=C(N2)C=C(C=C1)C(=O)OCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform was added to the concentrate
WASH
Type
WASH
Details
the resulting mixture was washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed product was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CC=2N(CC1)C1=C(N2)C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 958 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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